molecular formula C10H8ClN3O4S B2674054 N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 90286-81-0

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2674054
CAS No.: 90286-81-0
M. Wt: 301.7
InChI Key: SNPMLYPHRWCERK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 4-chloroaniline with a suitable sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The intermediate product is then subjected to cyclization reactions to form the pyrimidine ring, followed by hydrolysis to introduce the hydroxy and oxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClN3O3S
  • Molecular Weight : 303.74 g/mol

This compound features a sulfonamide group attached to a pyrimidine ring, which is known to influence its biological interactions.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The proposed mechanisms for this compound include:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties by inhibiting bacterial folate synthesis.
  • Antiviral Potential : Studies suggest that pyrimidine derivatives can interfere with viral replication processes, potentially targeting viral DNA or RNA synthesis pathways.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study on related pyrimidine compounds highlighted their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has demonstrated that pyrimidine derivatives can inhibit the replication of viruses such as adenovirus and influenza. For instance, a related compound showed an IC50 value of 0.27 µM against HAdV with low cytotoxicity (CC50 = 156.8 µM) .

Anticancer Activity

In vitro studies of related compounds indicated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. IC50 values were reported between 0.87–12.91 µM for these compounds, demonstrating their potential as anticancer agents .

Case Study 1: Antiviral Efficacy

A series of substituted derivatives were tested for their antiviral activity against human adenovirus (HAdV). Among them, a compound analogous to this compound exhibited an IC50 of 0.27 µM while maintaining a high selectivity index (SI > 100) compared to the lead compound niclosamide .

Case Study 2: Anticancer Activity

In a comparative study on the cytotoxic effects of various pyrimidine derivatives on breast cancer cells (MCF-7), one derivative demonstrated superior activity with an IC50 value of 0.442 µM, significantly outperforming standard chemotherapeutics like 5-Fluorouracil .

Summary Table of Biological Activities

Biological ActivityTargetIC50/EffectReference
AntibacterialS. aureusMIC 16–128 µg/mL
AntiviralHAdVIC50 0.27 µM
AnticancerMCF-7IC50 0.442 µM

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPMLYPHRWCERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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